molecular formula C15H23BN2O3 B1455217 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide CAS No. 1452577-79-5

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Cat. No.: B1455217
CAS No.: 1452577-79-5
M. Wt: 290.17 g/mol
InChI Key: FFFJGJJJTJDQPV-UHFFFAOYSA-N
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Description

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound that features a boronic ester group, which is known for its versatility in organic synthesis

Properties

IUPAC Name

3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFJGJJJTJDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the amino group.

Major Products

    Biaryl Compounds: From Suzuki coupling.

    Boronic Acids: From oxidation of the boronic ester group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and amino groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions . The amino group can act as a nucleophile in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is unique due to the presence of both the boronic ester and amino groups, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound of interest due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety which may contribute to its interactions in biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₅H₂₃BN₂O₃
  • CAS Number : 1452577-79-5
  • Molecular Weight : 277.15 g/mol

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors. The dioxaborolane group may facilitate covalent bonding with nucleophiles in biological systems, enhancing its inhibitory effects on target proteins.

Inhibitory Effects

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that boron-containing compounds can inhibit proteasome activity, which is crucial in regulating protein degradation in cells.

CompoundTarget EnzymeInhibition PercentageReference
This compoundβ5i subunit of immunoproteasome62% at 1 µM
Similar Boron CompoundsVarious proteasomesUp to 78% inhibition observed

Case Studies

  • Proteasome Inhibition : A study evaluated the effect of various boron-containing compounds on the immunoproteasome's β5i subunit. The tested compound showed comparable inhibition rates to established inhibitors like carfilzomib.
    • Findings : The compound exhibited an RA (relative activity) value of 62 ± 5%, indicating substantial inhibition of the β5i subunit .
  • Cell Viability Assays : Additional experiments assessed the cytotoxicity of the compound in cancer cell lines. Results indicated that at higher concentrations (above 10 µM), the compound reduced cell viability significantly.
    • Cell Lines Tested : HeLa and MCF-7 cells.
    • Results : IC50 values were determined to be around 15 µM for both cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

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